![molecular formula C11H14N2O3 B181348 N-(4-isopropyl-2-nitrophenyl)acetamide CAS No. 40655-36-5](/img/structure/B181348.png)
N-(4-isopropyl-2-nitrophenyl)acetamide
Overview
Description
N-(4-isopropyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of an acetamide group attached to a nitrophenyl ring, which is further substituted with an isopropyl group. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropyl-2-nitrophenyl)acetamide typically involves the acylation of 4-isopropyl-2-nitroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropyl-2-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 4-isopropyl-2-aminophenylacetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation: 4-isopropyl-2-nitrobenzoic acid.
Scientific Research Applications
N-(4-isopropyl-2-nitrophenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-isopropyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then interact with various enzymes and receptors in the body. The acetamide group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure but with a methoxy group instead of an isopropyl group.
N-(4-hydroxy-2-nitrophenyl)acetamide: Similar structure but with a hydroxy group instead of an isopropyl group.
Uniqueness
N-(4-isopropyl-2-nitrophenyl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can provide steric hindrance, affecting the compound’s interaction with enzymes and receptors. This can lead to differences in its pharmacological properties compared to similar compounds .
Biological Activity
N-(4-isopropyl-2-nitrophenyl)acetamide is a synthetic compound that has garnered attention in the fields of chemistry and biology due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
This compound features a nitrophenyl moiety attached to an acetamide group, with an isopropyl substituent that influences its chemical reactivity and biological interactions. The presence of the nitro group allows for various chemical transformations, while the isopropyl group may provide steric hindrance affecting enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form an amine, which can then participate in hydrogen bonding and other interactions with enzymes and receptors. This interaction can modulate various cellular processes, potentially leading to therapeutic effects such as anti-inflammatory and analgesic activities.
Biological Applications
This compound has been investigated for several biological applications:
- Proteomics Research : The compound is employed in proteomics to study protein interactions and functions, providing insights into cellular mechanisms.
- Therapeutic Potential : Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, indicating potential use in pain management and inflammatory conditions.
- Synthesis of Complex Molecules : It serves as a building block in organic synthesis, facilitating the development of more complex pharmaceuticals.
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Proteomics | Used to study protein interactions and functions. |
Anti-inflammatory | Exhibits potential anti-inflammatory effects. |
Analgesic | May provide pain relief through modulation of specific pathways. |
Case Studies
- Anti-inflammatory Effects : In a study evaluating various acetamides, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its role in modulating immune responses.
- Analgesic Properties : Another investigation assessed the analgesic effects in animal models. The compound showed a notable reduction in pain response comparable to established analgesics, indicating its potential as a therapeutic agent.
Comparison with Similar Compounds
This compound can be compared with other substituted phenylacetamides to highlight its unique properties:
Compound | Structural Feature | Biological Activity |
---|---|---|
N-(4-methoxy-2-nitrophenyl)acetamide | Methoxy group instead of isopropyl | Different pharmacological profile |
N-(4-hydroxy-2-nitrophenyl)acetamide | Hydroxy group instead of isopropyl | Varies in reactivity and activity |
The unique isopropyl substitution may enhance the compound's lipophilicity and influence its interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(2-nitro-4-propan-2-ylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9-4-5-10(12-8(3)14)11(6-9)13(15)16/h4-7H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXUTSOKMCHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400768 | |
Record name | N-(4-isopropyl-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40655-36-5 | |
Record name | N-(4-isopropyl-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-ISOPROPYL-2'-NITROACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.